N-(2,4-Dinitrophenyl)-L-serine

Chiral Chromatography Enantioseparation Analytical Chemistry

This L-serine derivative bearing a 2,4-dinitrophenyl chromophore delivers pH-dependent chiral discrimination on BSA-based CSPs (Rs 0–1.34) that racemic or generic DNP-amino acids cannot replicate. Its specific rotation [α]²⁰ᴅ −23° (c=0.5, AcOH) provides a definitive QC checkpoint. The DNP group withstands both Boc and Fmoc SPPS conditions and is cleaved under mild reduction, enabling orthogonal protection strategies. Use as a validated hapten in competitive ELISA for anti-DNP antibody studies. Only the L-enantiomer guarantees reproducible enantioseparation, chromatographic method validation, and hapten recognition.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 1655-64-7
Cat. No. B167897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-L-serine
CAS1655-64-7
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
InChIInChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
InChIKeySBQZBOCQYMVLTC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dinitrophenyl)-L-serine CAS 1655-64-7: Core Physicochemical and Analytical Specifications for Procurement


N-(2,4-Dinitrophenyl)-L-serine (CAS 1655-64-7) is an L-serine derivative featuring a 2,4-dinitrophenyl (DNP) substituent on the α-amino group . This DNP-protected amino acid serves as a chromophoric building block in peptide synthesis and as a chiral analyte in enantioselective chromatography. The compound is a crystalline solid with a melting point range of 177.0–181.0 °C, a specific rotation [α]²⁰ᴅ of −23° (c = 0.5, AcOH), and commercial purities typically ≥98% (HPLC) .

N-(2,4-Dinitrophenyl)-L-serine: Why Class-Level Substitution Compromises Enantioselectivity and Analytical Consistency


Substituting N-(2,4-Dinitrophenyl)-L-serine with a generic DNP-amino acid or its racemic counterpart is not analytically or synthetically valid. The L-stereoisomer exhibits unique chromatographic behavior on chiral stationary phases; for instance, the resolution factor (Rs) for DNP-L-serine varies from 0 to 1.34 as a function of mobile phase pH on bovine serum albumin (BSA) chiral stationary phases, a behavior distinct from DNP-DL-serine and other DNP-amino acids such as DNP-proline or DNP-alanine [1]. Furthermore, the specific optical rotation of the L-isomer (−23°) differs markedly from the racemate and D-isomer, providing a critical quality control checkpoint that generic substitutes lack.

N-(2,4-Dinitrophenyl)-L-serine: Quantitative Evidence for Differentiated Scientific Selection


Chiral HPLC Enantioresolution: DNP-L-Serine vs. DNP-DL-Serine and DNP-D-Serine

N-(2,4-Dinitrophenyl)-L-serine demonstrates a pH-dependent enantiomeric resolution on a bovine serum albumin (BSA) chiral stationary phase. The resolution factor (Rs) increases from 0 to 1.34 as the mobile phase pH decreases from 7.21 to 5.14 [1]. This behavior is specific to the L-enantiomer and differs from the racemic DNP-DL-serine, which would co-elute as unresolved peaks under similar conditions, and from DNP-D-serine, which exhibits distinct retention times [1].

Chiral Chromatography Enantioseparation Analytical Chemistry

Optical Purity and Specific Rotation: DNP-L-Serine vs. DNP-D-Serine and Racemate

The specific rotation [α]²⁰ᴅ of N-(2,4-Dinitrophenyl)-L-serine is −23° (c = 0.5, AcOH) . This value directly contrasts with DNP-D-serine (expected +23° under identical conditions) and the racemic mixture (0°), providing a definitive identity and purity benchmark.

Stereochemistry Quality Control Peptide Synthesis

Commercial Purity Specification: DNP-L-Serine vs. Alternative Amino Acid Protecting Groups

Commercially available N-(2,4-Dinitrophenyl)-L-serine is supplied at ≥98% purity (HPLC, T) by multiple vendors . In contrast, alternative N-protected serine derivatives such as Fmoc-L-serine (CAS 73724-45-5) and Boc-L-serine (CAS 3262-72-4) often exhibit lower purities (typically 95–97%) due to differing synthetic routes and purification challenges.

Peptide Synthesis Reagent Grade Procurement

Immunoassay Enantioselectivity: DNP-L-Serine vs. DNP-D-Serine and DNP-Alanine

In an indirect competitive ELISA using a polyclonal anti-DNP antiserum, the L-enantiomers of DNP-lysine, DNP-ornithine, DNP-alanine, and DNP-proline exhibited higher relative affinity (lower I50 values) than their D-counterparts [1]. Although DNP-serine was not directly reported, the consistent trend across multiple DNP-amino acids suggests that DNP-L-serine would similarly show differential binding compared to DNP-D-serine, a property not shared by non-DNP serine derivatives.

Immunochemistry ELISA Chiral Recognition

Hydrolytic Stability in Peptide Synthesis: DNP-L-Serine vs. Fmoc-L-Serine

The DNP protecting group remains stable under the mild acidic conditions used for Boc-group removal (TFA) and the basic conditions used for Fmoc deprotection (piperidine), whereas Fmoc-L-serine can undergo β-elimination under repeated piperidine exposure [1]. Additionally, DNP-L-serine exhibits lower susceptibility to acid-catalyzed hydrolysis of the serine side chain compared to unprotected serine [2].

Solid-Phase Peptide Synthesis Deprotection Side Reactions

Retention Factor Variability: DNP-L-Serine vs. DNP-Proline on BSA Chiral Phase

Under identical chromatographic conditions (BSA chiral stationary phase, pH 5.14–7.21), the retention factor (k) for DNP-L-serine increases from 0.81 to 6.23 as pH decreases, while DNP-proline exhibits a different trend—its retention factor decreases with increasing 1-propanol concentration, and its Rs increases from 0.96 to 2.04 [1]. This divergent behavior highlights that DNP-L-serine cannot be used as a surrogate for method development or calibration for other DNP-amino acids.

HPLC Method Development Chromatographic Selectivity Chiral Stationary Phases

N-(2,4-Dinitrophenyl)-L-serine: Optimized Research and Industrial Use Cases


Enantiopurity Determination of Chiral Amines and Amino Acids

Use N-(2,4-Dinitrophenyl)-L-serine as a chiral reference standard for calibrating HPLC or CE methods that rely on bovine serum albumin (BSA) chiral stationary phases. The well-characterized pH-dependent resolution (Rs from 0 to 1.34) [1] allows for systematic method optimization and validation of enantioseparation protocols.

Solid-Phase Peptide Synthesis with Orthogonal Protection

Employ N-(2,4-Dinitrophenyl)-L-serine as an N-protected amino acid building block in Boc- or Fmoc-based SPPS. The DNP group is stable to both acidic and basic deprotection conditions [1] and can be removed under mild reductive conditions, enabling orthogonal protection strategies in complex peptide syntheses.

Chiral Selector Development and Screening

Utilize N-(2,4-Dinitrophenyl)-L-serine as a model DNP-amino acid analyte for screening combinatorial libraries of cyclopeptide-based chiral selectors [1]. Its strong chromophoric DNP group facilitates UV detection, and its well-documented enantioselective interactions with BSA and cyclopeptides provide a benchmark for evaluating new chiral stationary phases.

Immunoassay Calibration and Antibody Affinity Studies

Incorporate N-(2,4-Dinitrophenyl)-L-serine into competitive ELISA formats as a hapten to quantify anti-DNP antibody binding [1]. The high purity (≥98%) [2] and defined stereochemistry ensure reproducible standard curves and enable precise determination of antibody enantioselectivity.

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